N-(3-Chloro-5-cyclopropoxypyridin-4-YL)methanesulfonamide
Description
N-(3-Chloro-5-cyclopropoxypyridin-4-YL)methanesulfonamide is an organic compound with the molecular formula C9H11ClN2O3S and a molecular weight of 262.716 g/mol . This compound is characterized by the presence of a chloro-substituted pyridine ring, a cyclopropoxy group, and a methanesulfonamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Properties
Molecular Formula |
C9H11ClN2O3S |
|---|---|
Molecular Weight |
262.71 g/mol |
IUPAC Name |
N-(3-chloro-5-cyclopropyloxypyridin-4-yl)methanesulfonamide |
InChI |
InChI=1S/C9H11ClN2O3S/c1-16(13,14)12-9-7(10)4-11-5-8(9)15-6-2-3-6/h4-6H,2-3H2,1H3,(H,11,12) |
InChI Key |
SJEIOEZIPNKODQ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=NC=C1OC2CC2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-5-cyclopropoxypyridin-4-YL)methanesulfonamide typically involves the reaction of 3-chloro-5-cyclopropoxypyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process may involve recrystallization or chromatography to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-5-cyclopropoxypyridin-4-YL)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-alkylated derivatives, while oxidation reactions can produce sulfonic acids .
Scientific Research Applications
N-(3-Chloro-5-cyclopropoxypyridin-4-YL)methanesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-Chloro-5-cyclopropoxypyridin-4-YL)methanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act on kinase enzymes, affecting cell signaling pathways involved in cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyridines: These compounds share a similar pyridine ring structure but differ in the substituents attached to the ring.
Uniqueness
N-(3-Chloro-5-cyclopropoxypyridin-4-YL)methanesulfonamide is unique due to its specific combination of a chloro-substituted pyridine ring, a cyclopropoxy group, and a methanesulfonamide moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
